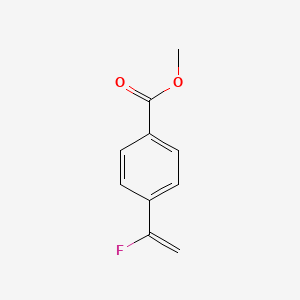

Methyl 4-(1-fluorovinyl)benzoate

Description

Methyl 4-(1-fluorovinyl)benzoate (CAS No. 257610-49-4) is a fluorinated aromatic ester synthesized via palladium-catalyzed cross-coupling. As described in , it is prepared by reacting methyl 4-bromo-2-(trifluoromethyl)benzoate with (1-fluorovinyl)(methyl)diphenylsilane in the presence of copper(I) iodide, tetrakis(triphenylphosphine)palladium(0), and cesium fluoride in 1,3-dimethylimidazolidin-2-one under inert conditions . This method highlights its reliance on modern catalytic strategies for introducing the fluorovinyl group, a key structural feature distinguishing it from related compounds.

Properties

CAS No. |

201606-59-9 |

|---|---|

Molecular Formula |

C10H9FO2 |

Molecular Weight |

180.17 g/mol |

IUPAC Name |

methyl 4-(1-fluoroethenyl)benzoate |

InChI |

InChI=1S/C10H9FO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |

InChI Key |

UJWUVMNUAWAQJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-fluorovinyl)benzoate typically involves the reaction of 4-(1-fluorovinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-fluorovinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The fluorovinyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the fluorovinyl group to a fluoromethyl group.

Substitution: The fluorine atom in the fluorovinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 4-(1-fluorovinyl)benzaldehyde or 4-(1-fluorovinyl)benzoic acid.

Reduction: Formation of Methyl 4-(fluoromethyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-(1-fluorovinyl)benzoate exhibits significant antimicrobial properties. Research has indicated that fluorinated compounds often display enhanced biological activity compared to their non-fluorinated counterparts. For instance, compounds similar to this compound have been studied for their potential as antibacterial agents against resistant strains of bacteria, including Mycobacterium tuberculosis. The presence of fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial membranes and exert therapeutic effects .

Development of Anticancer Agents

Fluorinated compounds are also being investigated for their role in developing anticancer therapies. This compound can serve as a building block in synthesizing more complex molecules that target cancer cell pathways. The incorporation of fluorine into these structures can improve metabolic stability and bioavailability, which are critical factors in drug design .

Agricultural Applications

Fungicidal Properties

this compound has shown promise as a fungicide. Studies have demonstrated its effectiveness against various plant pathogens, including those causing wheat leaf rust and barley powdery mildew. The compound's unique structure allows it to interfere with the growth and reproduction of these fungi, providing a potential alternative to traditional fungicides that may have environmental drawbacks .

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of fluorinated polymers. These materials often exhibit superior chemical resistance and thermal stability compared to their non-fluorinated analogs. The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nurul Islam et al. (2019) explored the efficacy of fluorinated indole derivatives against Mycobacterium tuberculosis. The study found that the incorporation of fluorine significantly enhanced the antimicrobial activity of certain compounds, suggesting that this compound and similar structures could be effective in combating resistant bacterial strains .

Case Study 2: Agricultural Use

Research on fungicidal compounds demonstrated that this compound exhibited over 90% efficacy against wheat leaf rust when applied at concentrations around 250 ppm. This highlights its potential as an effective agricultural treatment option .

Mechanism of Action

The mechanism by which Methyl 4-(1-fluorovinyl)benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives (C1–C7)

describes compounds such as Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4). Unlike Methyl 4-(1-fluorovinyl)benzoate, these derivatives incorporate a quinoline-carbonyl-piperazine moiety appended to the benzoate core. Key differences include:

- Applications: Quinoline-piperazine derivatives are often explored for biological activity (e.g., kinase inhibition), whereas this compound’s simpler structure may prioritize material science applications .

Trifluoromethyl and Difluoromethyl Derivatives

- Methyl 4-(trifluoromethyl)benzoate (): The trifluoromethyl (-CF₃) group is highly electronegative and sterically bulky, enhancing thermal stability and resistance to metabolic degradation compared to the fluorovinyl group. This makes -CF₃ derivatives preferred in agrochemicals (e.g., fluazolate in ) .

- Methyl 4-[4-(difluoromethyl)phenyl]benzoate (): The difluoromethyl (-CF₂H) group balances lipophilicity and electronic effects. Its applications in pharmaceuticals and materials (e.g., enhanced thermal stability in polymers) suggest that this compound’s vinyl-fluorine motif may offer similar versatility but with distinct reactivity in radical or addition reactions .

Ureido/Acetamido-Functionalized Benzoates

Compounds like Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d) () feature hydrogen-bonding substituents (ureido, acetamido). These groups improve solubility in polar solvents and enable interactions with biological targets (e.g., enzyme active sites). In contrast, this compound lacks such functionalities, rendering it more hydrophobic and suited for non-polar matrices or as a fluorinated building block in materials .

Halogenated Pesticide Derivatives

lists compounds like 1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate (chloropropylate) , which share ester backbones but incorporate bulky halogenated side chains. These are optimized for pesticidal activity via prolonged environmental persistence. This compound’s smaller fluorovinyl group may reduce environmental half-life, aligning it with applications requiring controlled degradation .

Biological Activity

Methyl 4-(1-fluorovinyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, insecticidal, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorovinyl group attached to a benzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

- Chemical Formula : C9H9F O2

- Molecular Weight : 168.17 g/mol

- CAS Number : 67878-43-5

Insecticidal Activity

Methyl benzoate derivatives have been studied for their insecticidal properties. For instance, methyl benzoate has demonstrated larvicidal activity against mosquito larvae, suggesting that similar compounds may possess comparable effects . The larvicidal efficacy was dose-dependent, with significant mortality rates observed at higher concentrations.

Table 2: Larvicidal Activity of Methyl Benzoate

| Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aedes albopictus | 200 | 100 |

| Culex pipiens | 200 | 56 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The introduction of a fluorine atom is known to enhance lipophilicity and potentially increase membrane permeability, which can lead to improved biological activity .

Key Findings from SAR Studies

- Fluorine Substitution : Enhances antibacterial potency by modifying electronic properties.

- Aromatic Systems : The nature of substituents on the aromatic ring significantly impacts the compound's interaction with biological targets.

- Hydrophobic Interactions : Increased hydrophobicity correlates with enhanced insecticidal activity.

Case Studies and Research Findings

Recent studies have highlighted various applications of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.